molecular formula C23H24N2O2S B593273 OTS964 CAS No. 1338542-14-5

OTS964

Cat. No.: B593273
CAS No.: 1338542-14-5
M. Wt: 392.5
InChI Key: XCFRUAOZMVFDPQ-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

OTS964 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound can be encapsulated into liposomes through well-established pH gradient-based methods. This encapsulation enhances the stability and bioavailability of this compound, making it suitable for clinical development .

Chemical Reactions Analysis

Types of Reactions

OTS964 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with potentially different biological activities .

Scientific Research Applications

OTS964 has a wide range of scientific research applications, including:

Mechanism of Action

OTS964 exerts its effects by inhibiting T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase involved in cell cycle control and mitotic progression. By inhibiting TOPK, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to interact with the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, affecting the pharmacokinetic profile of other ABCG2 substrate-drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high affinity and selectivity for TOPK, as well as its ability to be encapsulated into liposomes for enhanced stability and bioavailability. This makes this compound a promising candidate for clinical development and cancer therapy .

Properties

CAS No.

1338542-14-5

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5

InChI

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1

InChI Key

XCFRUAOZMVFDPQ-AWEZNQCLSA-N

SMILES

CC1=C2C(C(C=CS3)=C3C(N2)=O)=C(C4=CC=C([C@@H](C)CN(C)C)C=C4)C(O)=C1

Synonyms

9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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